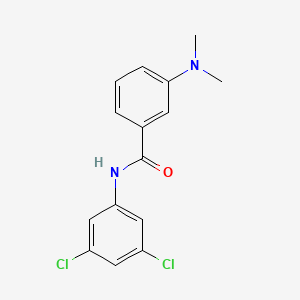
2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds, such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, involves specific reactions that highlight the compound's anticonvulsant activity. These compounds were synthesized and tested for their efficacy in animal models, showing promising results in terms of safety and effectiveness (Pękala et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various techniques, including X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its potential interaction with biological targets. One study detailed the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showcasing the importance of intermolecular hydrogen bonding (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of "2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide" and its analogs can be influenced by their molecular structure. Studies have shown that modifications to the diphenyl rings, such as halogen substitution, can significantly impact the compound's binding affinity and selectivity for certain biological targets, indicating a complex interplay between structure and function (Okunola-Bakare et al., 2014).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the behavior of chemical compounds under different conditions. The synthesis and characterization of nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide provide valuable data on the compound's physical characteristics, such as its crystalline structure and bonding geometry (Mansuroğlu et al., 2008).
Chemical Properties Analysis
The chemical properties of "2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide" are influenced by its functional groups and molecular geometry. Studies focusing on related compounds have explored their antibacterial, antifungal, and anticancer activities, highlighting the potential of these compounds in therapeutic applications (Muruganandam et al., 2013).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The synthesis and investigation of compounds closely related to 2-(2,5-dimethylphenoxy)-N-(diphenylmethyl)acetamide have shown significant anticonvulsant activity. These compounds have been evaluated in various models for their effectiveness in controlling seizures, highlighting their potential in treating conditions like epilepsy. The mechanism of action includes the inhibition of voltage-gated sodium currents and enhancement of GABA effect, which are critical pathways in managing epileptic seizures (Pękala et al., 2011).
Environmental Analysis
Some derivatives have been used as fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. This application is crucial for monitoring water quality and assessing the presence of potentially harmful organic compounds in the environment. The development of these probes can lead to more accurate and sensitive detection methods, contributing to environmental protection efforts (Houdier et al., 2000).
Novel Drug Analogues and Structural Analysis
Research into analogues of modafinil, which shares a structural similarity with the compound , has been extensive. These studies focus on understanding the selectivity across monoamine transporters, which is essential for developing treatments for psychostimulant abuse and potentially other psychiatric conditions. Structural modifications and analysis of these compounds provide insights into their interaction with biological targets, offering a pathway for the development of new therapeutic agents (Okunola-Bakare et al., 2014).
Anticancer Drug Development
The synthesis and molecular docking analysis of certain acetamide derivatives have shown potential in targeting cancer pathways. These studies aim to develop novel anticancer drugs by understanding how these compounds interact with specific receptors, contributing to the broader field of cancer therapy research. The detailed structural analysis and characterization of these compounds are crucial steps in the drug development process, highlighting the importance of chemical synthesis in medicinal chemistry (Sharma et al., 2018).
Pesticide Development
Research into the metabolism of similar compounds like diphenamid in agricultural contexts reveals pathways of degradation and the formation of metabolites. This information is vital for developing more effective and environmentally friendly pesticides. Understanding the metabolic pathways can help in designing compounds with desirable properties for agricultural use, such as increased efficacy and reduced environmental impact (McMahon & Sullivan, 1965).
Eigenschaften
IUPAC Name |
N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-13-14-18(2)21(15-17)26-16-22(25)24-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,23H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBSIUNSJVZRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-2-(2,5-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)


![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)
![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)
![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)